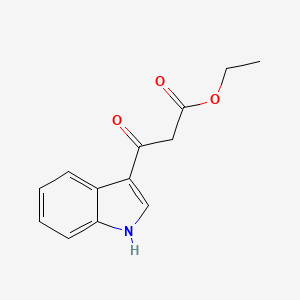

Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate

Übersicht

Beschreibung

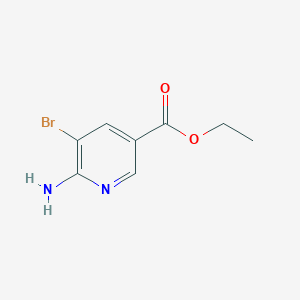

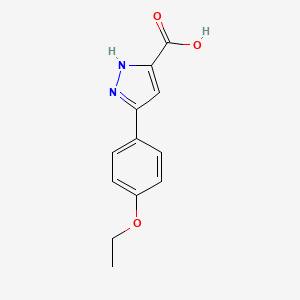

Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate is a compound that contains an indole nucleus. Indole is a significant heterocyclic system in natural products and drugs . This compound is also known as 1H-Indole-3-acetic acid, ethyl ester, and has a molecular formula of C12H13NO2 . It is also referred to by other names such as Ethyl β-indolylacetate, Ethyl indol-3-ylacetate, Ethyl indole-3-acetate, Ethyl 3-indoleacetate, Ethyl 3-indolylacetate, and Ethyl 1H-indol-3-ylacetate .

Synthesis Analysis

The synthesis of indole derivatives has been a major area of focus for synthetic organic chemists . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular structure of Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Indole derivatives are significant because of their wide spectrum of biological activities . They are known to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Wissenschaftliche Forschungsanwendungen

Synthesis of New Compounds

Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate can be used as a precursor in the synthesis of new compounds. For instance, it has been used in the reaction between tryptamine and naproxen to obtain a new naproxen derivative .

Drug Development

The compound can play a significant role in drug development. The synthesized naproxen derivative mentioned above was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data . This derivative could potentially combine the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen .

Anti-Inflammatory Applications

Given its potential role in the synthesis of naproxen derivatives, Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate could indirectly contribute to the development of anti-inflammatory drugs .

Antiviral Applications

The synthesized naproxen derivative has been suggested to combine broad-spectrum antiviral activity with its well-known anti-inflammatory action . This could potentially help reduce severe respiratory mortality associated with diseases like COVID-19 .

Neurological Applications

Tryptamine derivatives, which include Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate, play a fundamental role in the human body. They are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .

Alkaloid Synthesis

Indole derivatives, including Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate, are prevalent moieties present in selected alkaloids . Therefore, this compound could potentially be used in the synthesis of various alkaloids.

Safety And Hazards

While specific safety and hazard information for Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate is not available in the search results, it is generally recommended to avoid breathing mist, gas or vapours of similar compounds. Contact with skin and eyes should be avoided and personal protective equipment should be used .

Zukünftige Richtungen

The future directions for research on Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate and similar compounds could involve the development of new methods of synthesis . Given the diverse pharmacological properties of indole derivatives, there is potential for these compounds to be explored for newer therapeutic possibilities .

Eigenschaften

IUPAC Name |

ethyl 3-(1H-indol-3-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13(16)7-12(15)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,14H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQVISRKOOQTHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride](/img/structure/B3021188.png)